

5-Chloro-7-nitroquinolin-8-ol chemical properties

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Compound of Interest

Compound Name: 5-Chloro-7-nitroquinolin-8-ol

Cat. No.: B1594999

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An In-depth Technical Guide to the Chemical Properties and Therapeutic Potential of **5-Chloro-7-nitroquinolin-8-ol**

Executive Summary

5-Chloro-7-nitroquinolin-8-ol is a halogenated nitro-derivative of the 8-hydroxyquinoline scaffold, a molecular architecture of significant interest to the pharmaceutical and materials science sectors. While specific experimental data for this exact molecule is limited in public literature, a robust profile of its chemical properties, reactivity, and biological potential can be constructed by analyzing its core structure and the well-documented effects of its functional groups. This guide synthesizes information from closely related analogues to provide a comprehensive technical overview for researchers, chemists, and drug development professionals. We project that **5-Chloro-7-nitroquinolin-8-ol** possesses potent metal-chelating capabilities, predictable spectroscopic characteristics, and significant potential as an anticancer and antimicrobial agent, largely driven by mechanisms involving redox cycling and the generation of reactive oxygen species (ROS).

The 8-Hydroxyquinoline Scaffold: A Privileged Structure

The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, and the addition of a hydroxyl group at the C-8 position gives rise to a particularly versatile class of compounds: the 8-hydroxyquinolines (8-HQ). The defining feature of the 8-HQ scaffold is the

spatial arrangement of the ring nitrogen (a Lewis base) and the phenolic hydroxyl group (a weak acid), which together form a powerful bidentate chelation site for a wide array of metal ions. This ability to sequester and interact with biologically crucial metals is central to the diverse pharmacological activities exhibited by 8-HQ derivatives, which include antimicrobial, anticancer, antifungal, and neuroprotective effects.^{[1][2]} The planar, aromatic nature of the ring system also facilitates intercalation with biological macromolecules, further expanding its mechanisms of action.

Molecular Structure and Physicochemical Properties

The introduction of a chlorine atom at the C-5 position and a nitro group at the C-7 position significantly modulates the electronic properties of the 8-hydroxyquinoline core, influencing its acidity, reactivity, and biological activity.

Caption: Chemical structure of **5-Chloro-7-nitroquinolin-8-ol**.

Both the chloro and nitro groups are strongly electron-withdrawing, which is expected to decrease the pKa of the 8-hydroxyl group compared to the unsubstituted parent compound, making it a stronger acid and potentially a more avid metal chelator at physiological pH.

Table 1: Physicochemical Properties of **5-Chloro-7-nitroquinolin-8-ol** and Related Analogues

Property	5-Chloro-7-nitroquinolin-8-ol	5-Chloro-8-hydroxyquinoline (Analogue)	8-Hydroxy-5-nitroquinoline (Analogue)
CAS Number	18472-03-2[3]	130-16-5[4][5]	4008-48-4[6]
Molecular Formula	C ₉ H ₅ ClN ₂ O ₃ [3]	C ₉ H ₆ ClNO[4][5]	C ₉ H ₆ N ₂ O ₃
Molecular Weight	224.60 g/mol [3]	179.60 g/mol [4][5]	190.16 g/mol
Appearance	Data not available	Yellowish solid; tan or orange powder[5]	Bright yellow crystal[7]
Melting Point	Data not available	122-124 °C[5]	179-183 °C[7]
Solubility	Data not available	Limited in water; soluble in organic solvents like ethanol and methanol.[4]	Slightly soluble in water (1 g/950mL); soluble in alcohol, diethyl ether, dilute HCl.
pKa (Predicted)	Data not available	Data not available	Data not available

Note: Data for analogues are provided for comparative purposes to infer the properties of the title compound.

Synthesis and Spectroscopic Characterization

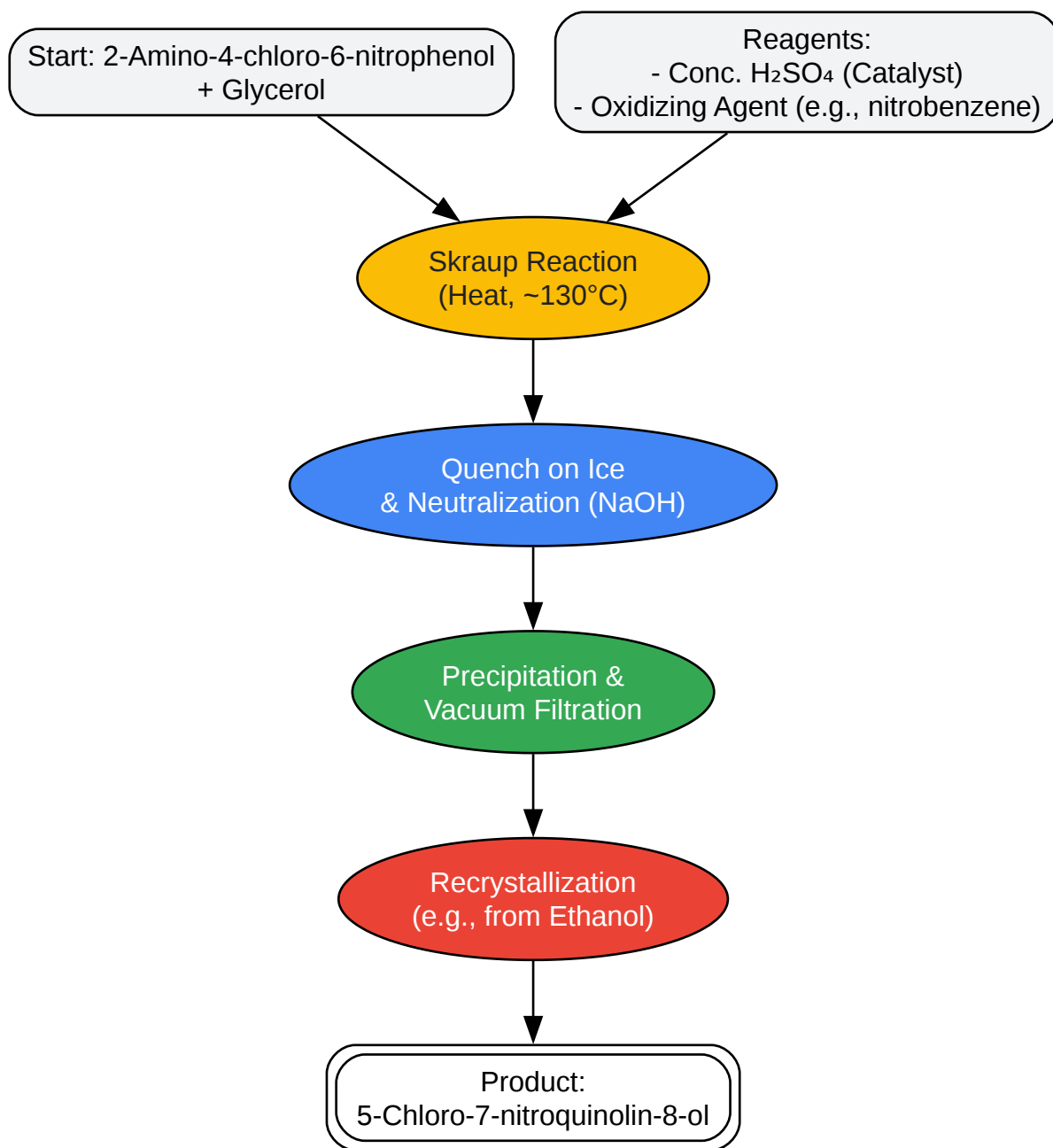
Proposed Synthesis Pathway

A specific, validated synthesis for **5-Chloro-7-nitroquinolin-8-ol** is not readily available in the surveyed literature. However, a highly plausible route can be designed based on the principles of the Skraup synthesis, a classic method for generating quinolines. To achieve the desired 5-chloro-7-nitro substitution pattern, the logical starting material is 2-amino-4-chloro-6-nitrophenol. The reaction of this precursor with a glycerol derivative (like acrolein, formed in situ) in the presence of an acid catalyst and an oxidizing agent would yield the target molecule. This approach ensures the correct placement of all substituents from the outset.

Protocol: Proposed Skraup Synthesis

- **Reaction Setup:** To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add 2-amino-4-chloro-6-nitrophenol (1.0 eq) and glycerol (3.0-4.0 eq).
- **Acid Addition:** Slowly and with vigorous stirring, add concentrated sulfuric acid (2.0-3.0 eq). The addition should be controlled to manage the exothermic reaction.
- **Heating:** Heat the reaction mixture to approximately 120-140 °C.
- **Reaction Monitoring:** Maintain the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Workup:** Cool the mixture to room temperature and carefully pour it onto crushed ice.
- **Neutralization:** Neutralize the acidic solution by the slow addition of a base (e.g., concentrated sodium hydroxide or ammonium hydroxide) until the pH is approximately 7-8. This step must be performed in an ice bath to control the heat generated.
- **Isolation:** The product, **5-Chloro-7-nitroquinolin-8-ol**, is expected to precipitate. Isolate the solid by vacuum filtration.
- **Purification:** Wash the crude product with cold water and then purify it by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final compound.

Causality: The use of the substituted 2-aminophenol precursor is critical for regiochemical control. The Skraup reaction mechanism involves the cyclization of an aniline with an α,β -unsaturated carbonyl component, and starting with the correctly substituted aniline directly builds the desired quinoline core.



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